molecular formula C22H46N2O3 B8562530 12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide CAS No. 138863-13-5

12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide

Cat. No. B8562530
CAS RN: 138863-13-5
M. Wt: 386.6 g/mol
InChI Key: CRFNFAYZFJGVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide is a useful research compound. Its molecular formula is C22H46N2O3 and its molecular weight is 386.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

138863-13-5

Product Name

12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide

Molecular Formula

C22H46N2O3

Molecular Weight

386.6 g/mol

IUPAC Name

12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadecanamide

InChI

InChI=1S/C22H46N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h21,23,25-26H,2-20H2,1H3,(H,24,27)

InChI Key

CRFNFAYZFJGVGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCNCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 30-ml two-necked flask equipped with a stirrer and dropping funnel was charged with 2.08 g (20 mmol) of aminoethylaminoethanol and 0.054 g (1 mmol) of sodium methoxide. While heating and stirring the contents at 80° C. in an N2 atmosphere, a solution of 3.29 g (10 mmol) of ethyl 12-hydroxystearate in 10 ml of THF was added dropwise over 2 hours. The resultant mixture was stirred further for 13 hours at 80° C. under reduced pressure. After completion of the reaction, the reaction mixture was poured into 500 ml of water, and precipitate formed was purified by flash column chromatography on silica gel, thereby obtaining 2.85 g (yield: 74%) of the title compound (IIf-1).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
74%

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